molecular formula C15H23N7O2 B5397082 4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B5397082
M. Wt: 333.39 g/mol
InChI Key: IJVJXVLYUCXJRF-UHFFFAOYSA-N
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Description

4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

The synthesis of 4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The tert-butyl and dimethylamino groups are introduced through nucleophilic substitution reactions.

    Pyridazinyl Group Introduction: The ethoxypyridazinyl group is introduced via a coupling reaction with a suitable pyridazine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:

  • 4-N-tert-butyl-6-(6-chloropyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
  • 4-N-tert-butyl-6-(6-methoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-N-tert-butyl-6-(6-ethoxypyridazin-3-yl)oxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-7-23-10-8-9-11(21-20-10)24-14-17-12(19-15(2,3)4)16-13(18-14)22(5)6/h8-9H,7H2,1-6H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVJXVLYUCXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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